molecular formula C19H22F2N2 B5812675 1-(3,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine

1-(3,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine

Cat. No. B5812675
M. Wt: 316.4 g/mol
InChI Key: WZTSUSYKIPJROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine, also known as DFMDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFMDP belongs to the class of piperazine derivatives and has been synthesized using various methods.

Mechanism of Action

1-(3,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine is believed to exert its effects through the modulation of neurotransmitter systems in the brain. Specifically, 1-(3,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to bind to the dopamine and serotonin receptors, leading to the modulation of their activity. This modulation of neurotransmitter systems is believed to underlie the potential therapeutic effects of 1-(3,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine in various diseases.
Biochemical and Physiological Effects:
1-(3,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to have various biochemical and physiological effects in preclinical studies. Specifically, 1-(3,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to increase the release of dopamine and serotonin in the brain, leading to an increase in their activity. Additionally, 1-(3,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, further supporting its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

1-(3,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has several advantages for lab experiments, including its high yield and purity, as well as its potential as a tool compound for the study of receptor-ligand interactions. However, 1-(3,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine also has limitations, including its potential toxicity and the need for further studies to fully understand its pharmacological effects.

Future Directions

There are several future directions for 1-(3,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine research, including further investigation of its potential therapeutic effects in various diseases, as well as its potential as a tool compound for the study of receptor-ligand interactions. Additionally, further studies are needed to fully understand the pharmacological effects of 1-(3,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine and its potential toxicity. Finally, the development of novel synthesis methods for 1-(3,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine may also be an area of future research.

Synthesis Methods

1-(3,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine can be synthesized using various methods, including the reaction of 1-(3,4-difluorobenzyl)piperazine with 2,5-dimethylphenyl magnesium bromide, or the reaction of 1-(3,4-difluorobenzyl)piperazine with 2,5-dimethylphenyl isocyanate. The yield of 1-(3,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine using these methods is reported to be high, and the purity of the compound can be achieved through recrystallization.

Scientific Research Applications

1-(3,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 1-(3,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been investigated as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and schizophrenia. In neuroscience, 1-(3,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been studied for its effects on neurotransmitter systems, including the dopamine and serotonin systems. In pharmacology, 1-(3,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been investigated for its potential as a tool compound for the study of receptor-ligand interactions.

properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2/c1-14-3-4-15(2)19(11-14)23-9-7-22(8-10-23)13-16-5-6-17(20)18(21)12-16/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTSUSYKIPJROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Difluorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine

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